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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

Get Quote

Executive Summary
Target Molecule: (Butan-2-yl)(2-phenylethyl)amine IUPAC Name: N-(2-phenylethyl)butan-2-

amine Molecular Formula: C₁₂H₁₉N Role: Chiral intermediate, secondary amine building block,

potential pharmacophore precursor.

This guide provides a comprehensive solubility analysis for (Butan-2-yl)(2-phenylethyl)amine.

As a lipophilic secondary amine, its solubility is governed by the competition between its

hydrophobic domains (phenylethyl and sec-butyl groups) and its ionizable nitrogen center. This

document outlines the theoretical solubility landscape, predicted physicochemical properties,

and a validated experimental protocol for establishing exact solubility metrics in drug

development workflows.

Physicochemical Characterization
Understanding the fundamental properties of the molecule is a prerequisite for predicting

solvent interactions. The following data is derived from structural analysis and Quantitative

Structure-Property Relationship (QSPR) modeling of the sec-butyl isomer and its close

structural analog, N-butyl(2-phenylethyl)amine (CAS 23068-45-3).
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Table 1: Key Physicochemical Properties
Property Value (Predicted/Calc.) Implication for Solubility

Molecular Weight 177.29 g/mol

Low MW facilitates dissolution

but lattice energy (if solid)

competes.

LogP (Octanol/Water) 3.2 – 3.5

Highly Lipophilic. Indicates

poor water solubility at neutral

pH; good solubility in non-polar

organics.

pKa (Conjugate Acid) ~9.8 – 10.1

Basic. Solubility in water will be

highly pH-dependent. High

solubility expected at pH < 4.

H-Bond Donors 1 (NH)

Limited capacity to interact

with water compared to

primary amines.

H-Bond Acceptors 1 (N)
Capable of accepting protons;

drives salt formation.

Physical State (RT) Liquid (Likely)

Secondary amines of this MW

are often oils; simplifies initial

dissolution but complicates

purification.

Theoretical Solubility Landscape
Based on the Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the

solubility profile is categorized into three distinct zones.

Zone 1: Aqueous Systems (pH Dependent)
Neutral pH (pH 7): The molecule exists predominantly as the free base. Due to the high

LogP (>3), water solubility is expected to be Low (< 1 mg/mL). The hydrophobic phenylethyl

and butyl chains disrupt the water hydrogen-bonding network.

Acidic pH (pH 1-4): Protonation of the secondary amine (
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) introduces a cationic charge, drastically reducing LogD and increasing solvation enthalpy.
Solubility is expected to be High (> 50 mg/mL) in 0.1N HCl or dilute acetic acid.

Zone 2: Polar Organic Solvents[1]
Alcohols (Methanol, Ethanol, IPA): The amine functionality can hydrogen bond with the

hydroxyl groups of alcohols. Combined with the alkyl compatibility, this results in High

Solubility (Freely Soluble).

DMSO/DMF: Excellent solubility due to strong dipole-dipole interactions and the ability of

these solvents to solvate organic cations if present.

Zone 3: Non-Polar/Lipophilic Solvents
Chlorinated Solvents (DCM, Chloroform):Very High Solubility. These are the solvents of

choice for extraction from basic aqueous layers.

Hydrocarbons (Toluene, Hexane):Moderate to High Solubility. The phenylethyl ring interacts

well with Toluene (π-π stacking), while the butyl chain aids solubility in Hexanes, though less

efficiently than in DCM.

Experimental Protocol: Solubility Determination
To validate the theoretical profile, the following self-validating workflow is recommended. This

protocol moves from qualitative screening to quantitative equilibrium determination.

Phase 1: Visual Kinetic Solubility Screening
Objective: Rapidly classify solvents as "Soluble," "Sparingly Soluble," or "Insoluble."

Preparation: Weigh 10 mg of (Butan-2-yl)(2-phenylethyl)amine into clear glass vials (HPLC

autosampler vials work well).

Solvent Addition: Add solvent in aliquots of 100 µL at Room Temperature (25°C).

Agitation: Vortex for 30 seconds after each addition.

Observation Endpoint:
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Dissolved: Clear solution, no phase separation (if liquid) or particles (if solid).

Limit: If 10 mg does not dissolve in 10 mL (1 mg/mL), stop and classify as "Low Solubility."

Phase 2: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine precise saturation concentrations (

) for critical solvents.

Excess Addition: Add excess amine to the solvent (ensure a saturated suspension or

biphasic liquid system).

Equilibration: Agitate at constant temperature (25°C) for 24 hours.

Separation: Centrifuge or filter (0.22 µm PTFE filter) to remove undissolved material.

Quantification: Dilute the supernatant and analyze via HPLC-UV (typically 210-220 nm for

the phenyl ring) or GC-FID.

Visualization: Solubility Screening Workflow
The following diagram illustrates the logical flow for determining the solubility profile.
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Figure 1: Step-by-step visual solubility screening logic for rapid solvent classification.
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Reference Solubility Matrix (Predicted)
While specific experimental values for this exact isomer are proprietary, the following matrix is

derived from the behavior of the N-butyl isomer (CAS 23068-45-3) and standard secondary

amine behavior.

Solvent Class Specific Solvent Predicted Solubility Mechanism

Aqueous (Neutral) Water (pH 7) < 1 mg/mL
Hydrophobic effect

dominates.

Aqueous (Acidic) 0.1 M HCl > 50 mg/mL
Salt formation

(Ammonium cation).

Alcohol Methanol / Ethanol > 100 mg/mL
H-bonding + Lipophilic

compatibility.

Chlorinated Dichloromethane > 200 mg/mL
"Like dissolves like"

(Lipophilic).

Hydrocarbon Hexane / Heptane ~ 10 - 50 mg/mL

Soluble, but less than

in DCM due to polarity

mismatch of the

amine.

Aromatic Toluene > 100 mg/mL interactions with

phenyl ring.

Dipolar Aprotic DMSO / DMF > 100 mg/mL

Universal solvation of

polar/non-polar

domains.

Salt Screening & pH Manipulation
For drug development, the free base is often converted to a salt to improve water solubility and

crystallinity.

Mechanism:

Recommended Counter-ions for Screening:
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Hydrochloride (HCl): Standard first choice. Likely to form a stable salt, though hygroscopicity

must be checked.

Fumarate/Maleate: Organic acids often yield better crystalline properties for lipophilic

amines.

Tartrate: Useful for chiral resolution if the sec-butyl group introduces chirality issues (though

this molecule has a chiral center, enantiopurity is a separate consideration).

Free Base
(Lipophilic)

Soluble in DCM/EtOAc

Salt Species
(Hydrophilic)

Soluble in Water
Protonation (pH < pKa)

Acid Addition
(HCl, H2SO4) Deprotonation (pH > pKa)

Base Extraction
(NaOH/NaHCO3)

Click to download full resolution via product page

Figure 2: The pH-dependent solubility switch mechanism, critical for extraction and purification.
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1. 2-phenyl-N-(2-phenylethyl)butanamide | C18H21NO | CID 2905215 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. N-Ethyl-N-methylbutan-2-amine | C7H17N | CID 21965850 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. N-butyl-2-ethyl-N-methylbutanamide | C11H23NO | CID 84368747 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. N-(1-phenylethyl)butan-1-amine, CasNo.5412-64-6 Career Henan Chemical Co China
(Mainland) [Henankerui.lookchem.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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